cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.15 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEQJDJFJWWURK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63216-49-9 | |

| Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Structural Significance of a Versatile Building Block

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of cis-Boc-2-aminocyclohexanecarboxylic Acid

Cis-Boc-2-aminocyclohexanecarboxylic acid is a conformationally constrained, non-proteinogenic amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. Its rigid cyclohexane backbone serves as a scaffold for creating peptidomimetics and other complex molecules with defined three-dimensional structures. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in peptide synthesis, enabling selective amide bond formation.[1]

Given its pivotal role, unambiguous structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing precise, atom-level information about the molecule's structure, stereochemistry, and conformational dynamics. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of cis-Boc-2-aminocyclohexanecarboxylic acid, blending theoretical principles with practical, field-proven insights for its characterization.

Molecular Structure and Stereochemical Considerations

The defining feature of the target molecule is the cis relationship between the carboxylic acid (-COOH) and the N-Boc-amino group (-NHBoc) on the cyclohexane ring. This stereochemistry forces one substituent into an axial position and the other into an equatorial position in the dominant, low-energy chair conformation. This has profound and predictable consequences for the NMR spectrum, particularly the coupling constants between protons on C1 and C2.

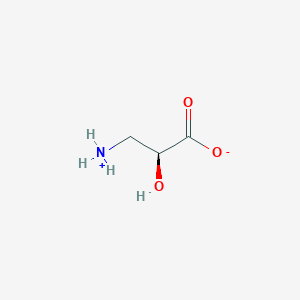

Caption: Molecular structure with atom numbering for NMR assignments.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, while spin-spin coupling (J) reveals information about neighboring protons, confirming connectivity and stereochemistry.

Causality and Interpretation of Proton Signals

-

Labile Protons (NH and COOH):

-

Amide Proton (H-N): The amide proton typically appears as a broad singlet or a doublet (if coupling to H2 is resolved) in the range of δ 6.5-8.0 ppm. Its chemical shift and sharpness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

Carboxylic Acid Proton (H-O): This is the most deshielded proton, appearing as a very broad singlet far downfield, typically δ 10-13 ppm.[2] In protic solvents like DMSO-d₆, it is readily observable, whereas in solvents like D₂O, it will exchange for deuterium and become invisible.

-

-

Cyclohexane Ring Protons (H1-H6):

-

H1 and H2: These protons are adjacent to electron-withdrawing groups (carbonyl and amide, respectively), causing them to be deshielded relative to the other ring protons. They are expected to appear in the δ 2.5-4.5 ppm range. The cis relationship is confirmed by the coupling constant, ³J(H1,H2). In the most stable chair conformation, these protons will have an axial-equatorial or equatorial-axial relationship, resulting in a relatively small coupling constant (typically 2-5 Hz), which is a key diagnostic feature.

-

Methylene Protons (H3, H4, H5, H6): The remaining eight protons on the cyclohexane ring are not adjacent to activating groups and will appear in the more shielded aliphatic region, typically as complex, overlapping multiplets between δ 1.2 and 2.2 ppm. Their signals are often difficult to assign individually without advanced 2D NMR techniques.

-

-

Boc Protecting Group Protons:

-

The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C bonds. They give rise to a sharp, intense singlet at approximately δ 1.4 ppm. This signal serves as an excellent internal reference point for integration, as it represents nine protons.

-

Data Presentation: Expected ¹H NMR Assignments

The following table summarizes the expected chemical shifts and multiplicities for the key protons in cis-Boc-2-aminocyclohexanecarboxylic acid, assuming an acquisition in DMSO-d₆.[3]

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| COOH | 10.0 - 13.0 | Broad Singlet (br s) | - | 1H |

| NH | 6.5 - 8.0 | Doublet (d) or Broad | ~8-10 Hz (coupling to H2) | 1H |

| H2 | 3.8 - 4.2 | Multiplet (m) | ³J(H1,H2) ≈ 2-5 Hz | 1H |

| H1 | 2.5 - 2.9 | Multiplet (m) | ³J(H1,H2) ≈ 2-5 Hz | 1H |

| H3-H6 | 1.2 - 2.2 | Complex Multiplets (m) | - | 8H |

| C(CH₃)₃ | ~1.4 | Singlet (s) | - | 9H |

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule, providing a direct count of the carbon environments and valuable information about their functional groups.

Causality and Interpretation of Carbon Signals

-

Carbonyl Carbons:

-

Carboxylic Acid (C=O): The carboxyl carbon is highly deshielded and appears in the δ 170-185 ppm region.[2]

-

Boc Carbonyl (NC=O): The amide/carbamate carbonyl is also significantly deshielded, typically found in the δ 155-160 ppm range. Studies have shown that the chemical shifts of these carbonyl groups are sensitive to solvent polarity, shifting downfield in more polar solvents.[4]

-

-

Boc Group Carbons:

-

Quaternary Carbon (C(CH₃)₃): The central quaternary carbon of the Boc group is found around δ 78-80 ppm.

-

Methyl Carbons (-CH₃): The three equivalent methyl carbons are highly shielded, appearing as a strong signal around δ 28-30 ppm.

-

-

Cyclohexane Ring Carbons:

-

C1 and C2: These carbons, being directly attached to the electron-withdrawing substituents, are deshielded compared to the other ring carbons. They are expected in the δ 45-60 ppm range.

-

C3-C6: The remaining four methylene carbons of the cyclohexane ring will appear in the shielded aliphatic region, typically between δ 20-35 ppm.

-

Data Presentation: Expected ¹³C NMR Assignments

| Assignment | Expected Chemical Shift (δ, ppm) |

| COOH | 173 - 178 |

| NCOO (Boc) | 155 - 160 |

| C (CH₃)₃ (Boc) | 78 - 80 |

| C1 | 48 - 52 |

| C2 | 53 - 57 |

| C3, C4, C5, C6 | 20 - 35 |

| C(C H₃)₃ (Boc) | 28 - 30 |

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data relies on a robust and well-documented experimental procedure. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Workflow Diagram: From Sample to Spectrum

Caption: Standard operating procedure for NMR data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of cis-Boc-2-aminocyclohexanecarboxylic acid into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and allows for the observation of exchangeable NH and OH protons.[3]

-

Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

-

Vortex the vial until the sample is completely dissolved.

-

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the tube into the NMR spectrometer (e.g., a 500 MHz instrument).[3]

-

Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle and a relaxation delay of 1-2 seconds are typically sufficient. Accumulate 16 to 32 scans for a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse-and-acquire experiment. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a slightly longer relaxation delay (2 seconds) are required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

For the ¹H spectrum, calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons.

-

For the ¹³C spectrum, calibrate the chemical shift scale using the solvent peak (DMSO-d₆ at δ ≈ 39.52 ppm) or TMS (δ = 0.00 ppm).

-

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of cis-Boc-2-aminocyclohexanecarboxylic acid. The ¹H NMR spectrum confirms the presence of all key functional groups and, most critically, provides stereochemical proof of the cis configuration through the measurement of the H1-H2 coupling constant. The ¹³C NMR spectrum complements this by confirming the carbon skeleton and the total number of unique carbon environments. The methodologies and spectral interpretations outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently verify the identity, purity, and structure of this important synthetic building block.

References

-

N-Boc-(+/-)-cis-2-amino-cyclohexane-carboxylic acid Information. SQUARIX. [Link]

-

2-Aminocyclohexanecarboxylic acid General Information. PubChem, National Institutes of Health. [Link]

-

(1S,2R)-2-aminocyclohexane-1-carboxylic acid Information. PubChem, National Institutes of Health. [Link]

-

Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers. University of Wisconsin–Madison. [Link]

-

Synthesis and Characterization of cis-(RNC)(2)Pt-II Species. ResearchGate. [Link]

-

¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Useful Spectroscopic Data. University of Colorado Boulder. [Link]

-

Synthesis and characterization of cyanocobalamin conjugates with Pt(II) complexes. ScienceDirect. [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

-

Coupling constant for cis and trans alkene. YouTube. [Link]

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

-

Lecture 3: Coupling Constants. Eugene E. Kwan, Harvard University. [Link]

-

Coupling constants. Duke University NMR Center. [Link]

Sources

The Stereochemical Landscape of cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic Acid: A Technical Guide for Drug Discovery

Introduction: Navigating Chirality in Saturated Carbocycles for Pharmaceutical Innovation

In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. The non-proteinogenic amino acid, cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, represents a fascinating and highly relevant chiral building block for the design of novel therapeutics. Its constrained cyclohexane backbone imparts a defined spatial orientation to the amino and carboxylic acid functionalities, making it an invaluable scaffold for mimicking peptide turns, generating unique peptidomimetics, and exploring new regions of chemical space.

This in-depth technical guide provides a comprehensive exploration of the stereochemistry of this compound. We will delve into the fundamental principles governing its conformational behavior, diastereoselective synthetic strategies, methodologies for chiral resolution, and the analytical techniques essential for unambiguous stereochemical assignment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical properties of this versatile building block in their research and development endeavors.

The Fundamental Stereochemistry: A Tale of Two Stereocenters and a Flipping Ring

This compound possesses two contiguous stereocenters at the C1 and C2 positions of the cyclohexane ring. The cis designation dictates that the amino and carboxylic acid groups reside on the same face of the ring. This seemingly simple descriptor, however, gives rise to a complex and dynamic stereochemical profile governed by the conformational flexibility of the cyclohexane ring.

The cyclohexane ring predominantly exists in a low-energy chair conformation to minimize angular and torsional strain. In a cis-1,2-disubstituted cyclohexane, one substituent must occupy an axial position while the other assumes an equatorial position.[1][2][3] This leads to a dynamic equilibrium between two chair conformers, which can be interconverted through a process known as ring flipping.

Figure 1: Conformational Equilibrium of this compound.

The relative stability of these two conformers is dictated by the steric bulk of the substituents. The tert-butoxycarbonyl (Boc) group is significantly larger than the carboxylic acid group. Consequently, the conformer in which the bulky -NHBoc group occupies the more sterically favored equatorial position will be the major contributor to the overall population at equilibrium. This conformational preference is a key determinant of the molecule's overall shape and how it presents its functional groups for intermolecular interactions.

Diastereoselective Synthesis: Forging the cis Configuration

The synthesis of this compound necessitates a diastereoselective approach to ensure the correct relative stereochemistry between the C1 and C2 substituents. While numerous methods exist for the synthesis of aminocyclohexanecarboxylic acids, achieving high cis selectivity can be challenging. A robust strategy involves the catalytic hydrogenation of an aromatic precursor, followed by protection of the amino group.

Experimental Protocol: Synthesis of a cis-2-Aminocyclohexanecarboxylic Acid Derivative

This protocol is adapted from a reported synthesis of a trihydroxylated cis-2-aminocyclohexanecarboxylic acid derivative, which provides a reliable method for establishing the cis stereochemistry.[4][5]

| Step | Procedure | Rationale |

| 1 | Catalytic Hydrogenation: A solution of 2-aminobenzoic acid in a suitable solvent (e.g., methanol, acetic acid) is subjected to hydrogenation at elevated pressure in the presence of a rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) catalyst. | The hydrogenation of the aromatic ring is often stereoselective, with the catalyst directing the addition of hydrogen from one face of the ring, leading to the formation of the cis isomer as the major product. |

| 2 | Boc Protection: The resulting crude cis-2-aminocyclohexanecarboxylic acid is dissolved in a mixture of dioxane and water. Sodium bicarbonate is added, followed by the slow addition of di-tert-butyl dicarbonate (Boc)₂O. The reaction is stirred at room temperature until complete. | The Boc group is a widely used protecting group for amines in peptide synthesis due to its stability under a variety of conditions and its facile removal with acid.[6][7] |

| 3 | Purification: The reaction mixture is acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the pure cis isomer. | Purification is crucial to remove any residual trans isomer that may have formed during the hydrogenation step. |

Chiral Resolution: Isolating the Enantiomers

As a racemic mixture, this compound must be resolved into its individual enantiomers to be useful in stereospecific applications such as asymmetric synthesis and the development of chiral drugs. The classical method for resolving a racemic carboxylic acid involves the formation of diastereomeric salts with a chiral base.[8]

Proposed Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This proposed protocol is based on a successful resolution of racemic 2-aminocyclohexanol derivatives using mandelic acid and can be adapted for the target molecule.[9]

Figure 2: Workflow for Chiral Resolution.

| Step | Procedure | Rationale |

| 1 | Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., ethanol, isopropanol). A solution of a single enantiomer of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine or a derivative of mandelic acid) is added. | The reaction between the racemic acid and the enantiomerically pure base forms a mixture of two diastereomeric salts. These diastereomers have different physical properties, such as solubility. |

| 2 | Fractional Crystallization: The solution is allowed to cool slowly, inducing the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration. | The difference in solubility between the two diastereomeric salts allows for their separation by fractional crystallization. |

| 3 | Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched free acid. | Acidification breaks the ionic bond of the salt, allowing for the isolation of the desired enantiomer. |

| 4 | Isolation of the Second Enantiomer: The mother liquor from the fractional crystallization, now enriched in the more soluble diastereomer, can be treated in a similar manner to isolate the other enantiomer. | This allows for the recovery of both enantiomers from the original racemic mixture. |

An alternative and increasingly popular method for chiral resolution is through enzymatic kinetic resolution.[10][11][12][13] This technique utilizes the high stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer and the product of the enzymatic reaction.

Analytical Characterization and Stereochemical Confirmation

Unambiguous confirmation of the stereochemistry of this compound is paramount. A combination of spectroscopic and analytical techniques is employed to determine the relative (cis/trans) and absolute (R/S) configuration.

4.1. NMR Spectroscopy: A Window into Molecular Geometry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic molecules.

-

¹H NMR Spectroscopy: The coupling constants (J-values) between adjacent protons on the cyclohexane ring are highly dependent on their dihedral angle. In the cis isomer, the protons at C1 and C2 will have a characteristic coupling constant that is different from that of the trans isomer.

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry of the substituents.

-

2D NMR Spectroscopy (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining the relative stereochemistry. For the cis isomer, a cross-peak between the protons at C1 and C2 is expected, indicating their spatial proximity on the same face of the ring.

4.2. X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides a definitive, three-dimensional structure of a molecule in the solid state.[14][15] Obtaining a suitable crystal of this compound or a derivative allows for the direct visualization of the relative and absolute stereochemistry of the molecule. The crystal structure of a trihydroxylated derivative of cis-2-aminocyclohexanecarboxylic acid has been reported, providing strong evidence for the conformational preferences of this class of molecules.[4][5]

4.3. Chiroptical Methods: Probing Chirality with Polarized Light

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[16] The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparison with theoretical calculations or with the spectra of known compounds.

Applications in Drug Discovery and Beyond

The enantiomerically pure forms of this compound are valuable building blocks in several areas of pharmaceutical and chemical research:

-

Peptidomimetics: The constrained cyclohexane backbone can be used to create conformationally restricted peptide analogues with enhanced metabolic stability and receptor selectivity.

-

Foldamers: These molecules can be incorporated into synthetic oligomers (foldamers) that adopt well-defined secondary structures, mimicking the folding patterns of natural biopolymers.[17]

-

Asymmetric Synthesis: The chiral scaffold can be utilized as a starting material for the synthesis of other complex chiral molecules.

Conclusion: A Stereochemically Rich Scaffold for Future Innovation

The stereochemistry of this compound is a multifaceted subject with profound implications for its application in drug discovery and materials science. A thorough understanding of its conformational equilibrium, coupled with robust methods for its diastereoselective synthesis and chiral resolution, empowers researchers to harness its unique three-dimensional structure for the rational design of novel molecules with tailored properties. The analytical techniques outlined in this guide provide the necessary tools for the unambiguous stereochemical characterization that is fundamental to advancing the science of drug development. As the demand for more sophisticated and specific therapeutic agents continues to grow, the importance of well-characterized, stereochemically pure building blocks like this compound will undoubtedly continue to rise.

References

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. (2023). [Link]

-

β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. (2023). [Link]

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

-

2-Aminocyclohexanecarboxylic acid. PubChem. (2026). [Link]

-

β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. (2023). [Link]

-

Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry. (1999). [Link]

-

Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. The Journal of Organic Chemistry. (2006). [Link]

- Process for resolving chiral acids with 1-aminoindan-2-ols.

-

Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. (2022). [Link]

-

Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. YouTube. (2013). [Link]

-

Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... ResearchGate. (2017). [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. Semantic Scholar. (2023). [Link]

-

EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons. (2018). [Link]

-

β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed. (2023). [Link]

-

Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. National Institutes of Health. (2017). [Link]

-

Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. PubMed. (2014). [Link]

-

4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry | OpenStax. (2023). [Link]

-

Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. Biblioteka Nauki. (2014). [Link]

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ACS Publications. (2023). [Link]

-

Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. chemrxiv. (2025). [Link]

-

Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure an. University of Wisconsin–Madison. (2000). [Link]

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. University of Birmingham. (2020). [Link]

-

Cis-1,2-Disubstituted Cyclohexane A controversial exception. YouTube. (2015). [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. (2023). [Link]

-

cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers. Royal Society of Chemistry. (2013). [Link]

-

Understanding X-Ray Crystallography Structures. LabXchange. (2023). [Link]

-

The Simplifying Synthesis Ultimate Guide To Conformational Analysis. YouTube. (2021). [Link]

-

Peptide Synthesis with the Boc Protecting Group. YouTube. (2020). [Link]

-

Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. (2025). [Link]

-

Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. (2024). [Link]

-

Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. ResearchGate. (2025). [Link]

-

Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. National Institutes of Health. (2022). [Link]

-

Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. National Institutes of Health. (2021). [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health. (2020). [Link]

-

Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed. (2024). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 4. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. peptide.com [peptide.com]

- 7. m.youtube.com [m.youtube.com]

- 8. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]

- 9. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 11. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]

- 12. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bibliotekanauki.pl [bibliotekanauki.pl]

- 15. LabXchange [labxchange.org]

- 16. researchgate.net [researchgate.net]

- 17. cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for HBTU Activation of cis-Boc-2-aminocyclohexanecarboxylic Acid

Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation

In the landscape of modern drug discovery and peptide chemistry, the synthesis of structurally complex molecules is paramount. Non-natural amino acids, particularly cyclic beta-amino acids, are of significant interest due to their ability to impart conformational rigidity and enhanced metabolic stability to peptides and peptidomimetics. cis-Boc-2-aminocyclohexanecarboxylic acid is a valuable building block in this regard; however, its inherent steric hindrance presents a considerable challenge for efficient amide bond formation.

This technical guide provides a comprehensive overview and a detailed protocol for the successful activation and coupling of cis-Boc-2-aminocyclohexanecarboxylic acid using the highly efficient aminium-based coupling reagent, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). We will delve into the mechanistic underpinnings of HBTU activation, provide a field-proven experimental protocol, and address potential challenges and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Rationale Behind HBTU: Overcoming Steric Barriers

Standard amide coupling reagents, such as carbodiimides, often prove inefficient when dealing with sterically demanding substrates like cis-Boc-2-aminocyclohexanecarboxylic acid.[1] HBTU has emerged as a reagent of choice for such challenging couplings due to its rapid and efficient activation of carboxylic acids.[2]

The mechanism of HBTU activation involves the formation of a highly reactive HOBt (1-hydroxybenzotriazole) ester intermediate. This process is facilitated by a base, typically a non-nucleophilic amine such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). The HOBt ester is then susceptible to nucleophilic attack by the amine coupling partner, leading to the formation of the desired amide bond with minimal racemization.[3] The addition of HOBt as an additive can further suppress racemization.[4]

Figure 1: HBTU Activation and Amide Bond Formation. A simplified workflow illustrating the two-step process of carboxylic acid activation followed by nucleophilic attack by a primary amine.

Optimized Protocol for HBTU-Mediated Coupling

This protocol is designed for a solution-phase coupling reaction. Due to the steric hindrance of cis-Boc-2-aminocyclohexanecarboxylic acid, careful attention to stoichiometry and reaction time is crucial for achieving high yields.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Recommended Grade |

| cis-Boc-2-aminocyclohexanecarboxylic acid | 243.31 | >98% purity |

| HBTU | 379.25 | >99% purity |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Anhydrous, >99.5% |

| Primary Amine Coupling Partner | Varies | >98% purity |

| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous, >99.8% |

| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade |

| 1 M Hydrochloric Acid (HCl) | 36.46 | ACS Grade |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 84.01 | ACS Grade |

| Brine (Saturated NaCl Solution) | 58.44 | ACS Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ACS Grade |

Experimental Procedure

Figure 2: Experimental Workflow. A step-by-step visualization of the HBTU coupling protocol.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-Boc-2-aminocyclohexanecarboxylic acid (1.0 eq.) and the primary amine coupling partner (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) (approximately 0.1 M concentration relative to the carboxylic acid).

-

Base Addition: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (3.0 eq.).

-

HBTU Addition: Cool the reaction mixture to 0°C using an ice bath. Add HBTU (1.2 eq.) portion-wise over 5-10 minutes, ensuring the temperature remains below 5°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for monitoring the reaction progress and confirming the molecular weight of the desired product. A typical method would involve a C18 reversed-phase column with a gradient of acetonitrile in water (both containing 0.1% formic acid).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. Below are the expected chemical shift ranges for key signals in the amide product.

| Proton (¹H) Signal | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Boc (t-butyl) | 1.4 - 1.5 | singlet (s) | A characteristic signal for the Boc protecting group.[6] |

| Cyclohexane CH₂ | 1.2 - 2.0 | multiplet (m) | A complex region of overlapping signals from the cyclohexane ring. |

| Cyclohexane CH-N | 3.8 - 4.2 | multiplet (m) | The proton on the carbon bearing the nitrogen. |

| Cyclohexane CH-C=O | 2.2 - 2.6 | multiplet (m) | The proton on the carbon bearing the carbonyl group. |

| Amide N-H | 6.5 - 8.0 | broad | Chemical shift can be highly variable depending on the solvent and concentration. |

| Carbon (¹³C) Signal | Expected Chemical Shift (ppm) | Notes |

| Boc C(CH₃)₃ | ~28 | A characteristic signal for the Boc protecting group.[7] |

| Boc C(CH₃)₃ | ~80 | The quaternary carbon of the Boc group.[7] |

| Cyclohexane CH₂ | 20 - 40 | Multiple signals from the cyclohexane ring carbons. |

| Cyclohexane CH-N | 50 - 55 | The carbon attached to the nitrogen. |

| Cyclohexane CH-C=O | 45 - 50 | The carbon attached to the carbonyl group. |

| Amide C=O | 170 - 175 | The carbonyl carbon of the newly formed amide bond.[3] |

| Boc C=O | ~155 | The carbonyl carbon of the Boc protecting group.[7] |

Troubleshooting and Field-Proven Insights

The coupling of sterically hindered amino acids can sometimes be challenging. Here are some common issues and their solutions:

-

Incomplete Reaction: If the reaction does not go to completion, consider the following:

-

Increase Reaction Time: Extend the reaction time to 36 or 48 hours.

-

Elevated Temperature: Gently warming the reaction to 40-50°C may improve the rate of conversion. However, this should be done with caution as it can also increase the risk of side reactions.

-

Alternative Coupling Reagents: For extremely difficult couplings, more potent reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary.

-

-

Side Reactions:

-

Racemization: While HBTU is known to suppress racemization, it is always a concern with sensitive substrates. Using a less hindered base like N-methylmorpholine (NMM) in place of DIPEA can sometimes mitigate this issue.

-

Guanidinylation: A potential side reaction with HBTU is the formation of a guanidinium byproduct on the free amine. This is more likely to occur if an excess of HBTU is used.[8] Adhering to the recommended stoichiometry is crucial.

-

-

Purification Challenges: The byproducts of the HBTU coupling, such as tetramethylurea, are generally water-soluble and can be removed during the aqueous workup. If purification remains difficult, a thorough aqueous wash is recommended.

Conclusion

The HBTU-mediated coupling of cis-Boc-2-aminocyclohexanecarboxylic acid, while challenging due to steric hindrance, can be achieved with high efficiency through careful optimization of the reaction conditions. This guide provides a robust starting point for researchers, combining a detailed experimental protocol with an understanding of the underlying chemistry and practical troubleshooting advice. By leveraging these insights, scientists and drug development professionals can confidently incorporate this valuable building block into their synthetic strategies, paving the way for the discovery of novel therapeutics.

References

-

The Royal Society of Chemistry. (2020). Supporting information. [Link]

-

Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 2209. [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Nagy, A., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(5), 793-807. [Link]

-

ResearchGate. (2022). 1H-NMR spectrum of N-Boc glutamic acid. [Link]

-

UCL. (n.d.). Chemical shifts. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Hemantha, H. P., & Sureshbabu, V. V. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 50(48), 6663-6666. [Link]

-

Abraham, R. J., Mobli, M., & Smith, R. J. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-38. [Link]

-

ResearchGate. (2022). 1H-NMR spectrum of N-Boc glutamic acid. [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Fleming, F. F., & Wei, G. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 74(9), 3551-3553. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Peptide Synthesis with cis-2-Aminocyclohexanecarboxylic Acid

Welcome to the technical support center for peptide synthesis incorporating cis-2-aminocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and side reactions associated with this sterically hindered cyclic β-amino acid. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in mechanistic principles and field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peptide coupling yields are significantly lower when I incorporate cis-2-aminocyclohexanecarboxylic acid. What is causing this and how can I improve the efficiency?

A1: Cause and Explanation

Low coupling yields are the most common issue when working with cis-2-aminocyclohexanecarboxylic acid due to significant steric hindrance . The cyclohexane ring restricts the conformational freedom of the amino acid, and in the cis configuration, the amino and carboxyl groups are on the same face of the ring. This arrangement can physically block the approach of the incoming activated amino acid or the coupling reagent to the growing peptide chain's N-terminus. Standard coupling conditions used for linear α-amino acids are often insufficient to overcome this steric barrier, leading to incomplete reactions.

Troubleshooting & Protocols

To overcome steric hindrance, more potent coupling reagents and optimized reaction conditions are necessary.

Recommended Coupling Reagents:

Uronium/aminium-based reagents are highly effective for sterically hindered couplings. The following are recommended:

-

HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Often the reagent of choice for difficult couplings due to its high reactivity and ability to minimize racemization.

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate): While slightly less reactive than HATU, HBTU and TBTU are also very effective and commonly used. A known protocol for synthesizing peptides with cis-2-aminocyclohexanecarboxylic acid has successfully utilized TBTU.[1]

Experimental Protocol: Fmoc-SPPS of a Peptide Containing cis-2-Aminocyclohexanecarboxylic Acid

This protocol is adapted from established methods for synthesizing cyclic peptides containing cis-2-aminocyclohexanecarboxylic acid.[1]

-

Resin Selection: Start with a 2-chlorotrityl resin pre-loaded with the C-terminal amino acid. This resin is acid-labile and allows for cleavage of the peptide with side-chain protecting groups intact if needed.

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 7-10 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF (5x).

-

Coupling of Fmoc-cis-2-aminocyclohexanecarboxylic acid:

-

Prepare a solution of Fmoc-cis-2-aminocyclohexanecarboxylic acid (1.5 equivalents relative to resin loading) and TBTU (1.5 equivalents) in DMF.

-

Add DIPEA (N,N-Diisopropylethylamine) (3 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for at least 2 hours. For particularly difficult couplings, a double coupling (repeating the coupling step) may be necessary.

-

-

Washing: Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in your sequence.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Relative Reactivity | Key Advantages | Common Scavengers/Additives |

| HATU | Very High | Excellent for hindered couplings, low racemization. | DIPEA or Collidine as a base. |

| HBTU/TBTU | High | Widely used, effective for most hindered couplings.[1] | DIPEA as a base. |

| DIC/HOBt | Moderate | Cost-effective, but may be less efficient for severely hindered residues. | HOBt (1-Hydroxybenzotriazole) to suppress racemization. |

| DCC | Moderate | Prone to forming insoluble DCU byproduct, less suitable for SPPS. | HOBt to suppress racemization. |

Q2: I am observing a significant side product with a mass corresponding to the loss of water from my peptide. Could this be lactam formation, and why would it occur with cis-2-aminocyclohexanecarboxylic acid?

A2: Possibility and Mechanism of Lactam Formation

Yes, the side product you are observing is likely a result of lactam formation , which is an intramolecular cyclization reaction. While not as commonly reported for cis-2-aminocyclohexanecarboxylic acid as for other amino acids like aspartic acid, the stereochemistry of the cis isomer makes it a plausible side reaction.

Mechanistic Explanation:

Lactam formation occurs when the nucleophilic amino group attacks the activated carboxylic acid of the same molecule. For this to happen, the amino and carboxyl groups must be able to come into close proximity. In the case of cis-2-aminocyclohexanecarboxylic acid, both functional groups are on the same side of the cyclohexane ring. This proximity, especially when the carboxylic acid is activated during the coupling step, can facilitate an intramolecular reaction to form a bicyclic lactam, as depicted below. This is a known reaction for some derivatives of 2-aminocyclohexanecarboxylic acid.

Figure 2. Troubleshooting workflow for synthesis with cis-2-aminocyclohexanecarboxylic acid.

References

- Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105–1109.

-

Sewald, N. (2004). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Peptides Containing Hydrophobic Boc-Protected Amino Acids

Welcome to the technical support center for scientists and researchers navigating the complexities of purifying peptides containing hydrophobic, Boc-protected amino acids. The unique physicochemical properties conferred by bulky, nonpolar side chains, compounded by the hydrophobicity of the tert-Butyloxycarbonyl (Boc) protecting group, present significant challenges in achieving high purity. This guide provides in-depth, experience-driven answers to common problems, moving beyond simple instructions to explain the underlying principles that govern successful purification.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of hydrophobic Boc-protected peptides.

Q1: Why is my hydrophobic, Boc-protected peptide so difficult to purify via standard RP-HPLC?

A: The difficulty arises from a combination of factors directly linked to your peptide's structure. The Boc protecting group itself is hydrophobic, adding to the overall nonpolar character of the peptide. This extreme hydrophobicity leads to several problems:

-

Poor Solubility: The peptide may be insoluble in the highly aqueous starting mobile phase (e.g., >95% water) of a typical reversed-phase high-performance liquid chromatography (RP-HPLC) gradient. This can cause the peptide to precipitate on the column or at the point of injection, leading to low recovery and poor peak shape.[1]

-

Strong Retention: The peptide can bind very strongly, sometimes irreversibly, to traditional C18 stationary phases. This requires high concentrations of organic solvent to elute, resulting in broad peaks and poor resolution from closely related impurities.[2]

-

Aggregation: Hydrophobic peptides have a strong tendency to self-associate and form aggregates in aqueous solutions.[3][4] These aggregates can behave differently chromatographically than the monomeric peptide, leading to multiple peaks, broad peaks, or even complete loss of the product.

Q2: I see a broad, tailing peak for my peptide. What is the primary cause?

A: Peak tailing is often caused by secondary interactions between the peptide and the stationary phase. While hydrophobic interactions are the primary mechanism of retention in RP-HPLC, residual, un-capped silanol groups (Si-OH) on the silica backbone of the column packing can interact with basic residues (like Lys, Arg, His) or the N-terminus of your peptide. These ionic interactions are stronger than simple hydrophobic retention and lead to a slow, uneven release of the peptide from the column, resulting in a "tail." The use of an ion-pairing agent like trifluoroacetic acid (TFA) is standard practice to minimize these interactions.[][6]

Q3: Should I use a C18, C8, or C4 column for my hydrophobic peptide?

A: For highly hydrophobic peptides, a C4 column is often the best choice.[2][] The shorter alkyl chain of a C4 stationary phase is less hydrophobic than a C18 or C8 phase. This reduced hydrophobicity weakens the interaction between your peptide and the column, allowing it to elute with a lower concentration of organic solvent. This typically results in sharper peaks, better recovery, and improved resolution from other hydrophobic impurities. C18 columns are generally better suited for more hydrophilic peptides or those with a molecular weight under 4000 Da.[]

Q4: How can I improve the solubility of my crude peptide before injection?

A: Improving solubility is critical for a successful purification. If your peptide is insoluble in the initial mobile phase, consider these strategies:

-

Dissolve in a Strong Organic Solvent First: Initially dissolve the peptide in a small amount of a strong, water-miscible organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or isopropanol.[][7]

-

Dilute Carefully: Once dissolved, slowly dilute the sample with the initial mobile phase (e.g., water with 0.1% TFA). Be aware that adding too much aqueous phase too quickly can cause the peptide to precipitate.[8]

-

Use Chaotropic Agents: In difficult cases, incorporating a chaotropic agent like guanidine hydrochloride into the sample solvent can help disrupt aggregates and improve solubility.[7]

II. Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues encountered during your purification workflow.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape compromises resolution and leads to impure fractions. Understanding the cause is key to implementing the correct solution.

Underlying Causes & Solutions

-

Cause A: Secondary Silanol Interactions (Tailing): As mentioned in the FAQ, interactions with acidic silanol groups on the silica support are a common cause of peak tailing for peptides.

-

Solution 1: Optimize Ion-Pairing Agent. Trifluoroacetic acid (TFA) at 0.1% (v/v) is the standard ion-pairing agent.[][6] It serves two purposes: it acidifies the mobile phase to ensure protonation of acidic residues and forms an ion pair with basic residues, effectively shielding them from interacting with silanols.[9] If tailing persists, consider a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA), which can increase retention and sometimes improve peak shape for very basic peptides.[10]

-

Solution 2: Use a Modern, End-Capped Column. High-quality, modern columns are extensively end-capped to minimize the number of free silanol groups, significantly reducing the potential for these secondary interactions.

-

-

Cause B: Peptide Aggregation (Broadening/Multiple Peaks): Hydrophobic peptides can aggregate on the column, leading to broad peaks or the appearance of multiple peaks corresponding to different aggregation states.

-

Solution 1: Increase Column Temperature. Elevating the column temperature (e.g., to 40-60°C) can significantly improve peak shape.[8] Higher temperatures increase peptide solubility, reduce mobile phase viscosity, and can disrupt aggregation, leading to sharper peaks and better recovery.[8]

-

Solution 2: Modify the Mobile Phase. Adding a small percentage of a non-UV active, water-miscible organic solvent like isopropanol or n-propanol to the mobile phase can help keep the peptide solubilized during the chromatographic run.[7]

-

-

Cause C: Shallow Gradient (Broadening): If the gradient is too shallow (the percentage of organic solvent increases too slowly), the peptide will spend too much time on the column, leading to band broadening due to diffusion.

-

Solution: Optimize the Gradient Slope. After an initial scouting run, the gradient can be sharpened around the elution point of the target peptide. A steeper gradient will elute the peptide more quickly, resulting in a sharper, more concentrated peak.[11]

-

Problem 2: Low or No Peptide Recovery

Low recovery is a frustrating issue that can be caused by poor solubility or irreversible binding to the column.

Underlying Causes & Solutions

-

Cause A: Precipitation on Injection: The peptide is soluble in a strong organic solvent but precipitates when it encounters the highly aqueous initial mobile phase in the injector or at the head of the column.

-

Solution 1: Match Sample Solvent to Initial Mobile Phase. Whenever possible, dissolve the sample in the initial mobile phase conditions. If this is not feasible due to solubility issues, minimize the injection volume of the peptide dissolved in a strong solvent to reduce the shock and precipitation upon mixing.

-

Solution 2: Use a Higher Initial Organic Concentration. For very hydrophobic peptides, it may be necessary to start the gradient with a higher percentage of organic solvent (e.g., 20-30% acetonitrile) to maintain solubility.

-

-

Cause B: Irreversible Adsorption: The peptide is so hydrophobic that it binds permanently to the stationary phase and does not elute even at high organic solvent concentrations.

-

Solution 1: Switch to a Less Retentive Column. This is the most effective solution. Move from a C18 to a C8, and if necessary, to a C4 column.[2][] The weaker hydrophobic interactions of the C4 phase will facilitate elution.

-

Solution 2: Change the Organic Modifier. Acetonitrile is the most common organic modifier.[] However, for extremely hydrophobic peptides, stronger solvents like isopropanol or n-propanol can be more effective at disrupting the strong hydrophobic interactions and eluting the peptide from the column. Be mindful that these solvents will increase system backpressure.[7]

-

III. Experimental Protocols & Data

Data Summary: RP-HPLC Column Selection Guide

| Column Type | Alkyl Chain | Relative Hydrophobicity | Primary Application for Peptides |

| C18 | Octadecyl | High | General purpose, best for hydrophilic to moderately hydrophobic peptides (<4000 Da).[] |

| C8 | Octyl | Medium | Intermediate hydrophobicity, good alternative when C18 is too retentive. |

| C4 | Butyl | Low | Ideal for large (>5000 Da) and/or very hydrophobic peptides and proteins.[2][] |

Protocol: General RP-HPLC Purification of a Boc-Protected Hydrophobic Peptide

This protocol provides a robust starting point for method development.

-

Sample Preparation: a. Weigh approximately 5-10 mg of crude, lyophilized peptide. b. Add the minimum volume of HPLC-grade DMSO or DMF to fully dissolve the peptide (e.g., 100-200 µL). c. Slowly add Mobile Phase A (see below) dropwise until the desired final concentration is reached (e.g., 5-10 mg/mL), or until the first sign of precipitation is observed. Centrifuge the sample to remove any particulates before injection.

-

HPLC System and Column:

-

System: Preparative HPLC system with gradient capability and UV detector.

-

Column: A C4 reversed-phase column is recommended (e.g., 10 mm ID x 250 mm length, 5 µm particle size).

-

Column Temperature: 40°C.[8]

-

-

Mobile Phases:

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

-

Chromatographic Method (Scouting Gradient):

-

Flow Rate: 4.0 mL/min

-

Detection: 220 nm

-

Gradient:

-

0-5 min: 20% B

-

5-35 min: 20% to 80% B (linear gradient)

-

35-40 min: 80% to 100% B

-

40-45 min: 100% B

-

45-50 min: 100% to 20% B

-

-

-

Post-Run Analysis: a. Analyze collected fractions using analytical HPLC or LC-MS to identify those containing the pure target peptide. b. Pool the pure fractions and lyophilize to obtain the final product. c. Based on the elution time from the scouting run, optimize the gradient to improve resolution (e.g., a shallower gradient around the target elution percentage).

IV. Visualized Workflows

Troubleshooting Decision Tree for RP-HPLC

This diagram outlines a logical path for diagnosing and solving common purification problems.

Caption: A decision tree for troubleshooting common HPLC purification issues.

General Purification Workflow

This diagram illustrates the overall process from crude peptide to purified product.

Caption: Standard workflow for purifying hydrophobic Boc-protected peptides.

V. References

-

ResearchGate. (2013). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions? ResearchGate. Retrieved from [Link]

-

Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters. Retrieved from [Link]

-

Reddit. (2025). How to retain a short hydrophobic peptide on the HPLC. r/Chempros. Retrieved from [Link]

-

Biotage. (2023). Which Stationary Phase Should I Chose For My Peptide Purification? Biotage. Retrieved from [Link]

-

Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Retrieved from [Link]

-

Cioffi, E. A., et al. (2009). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC. Retrieved from [Link]

-

Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. Retrieved from [Link]

-

Reddit. (n.d.). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? r/molecularbiology. Retrieved from [Link]

-

Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. Retrieved from [Link]

-

Chemical Society Reviews. (2023). The challenge of peptide nucleic acid synthesis. RSC Publishing. Retrieved from [Link]

-

Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]

-

Chromatography Forum. (2010). HPLC method for hydrophobic peptide from antibody digest. Retrieved from [Link]

-

Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Biotage. Retrieved from [Link]

-

Reddit. (2023). HPLC Peptide Purification with C18 vs C4/C8 prep columns. r/CHROMATOGRAPHY. Retrieved from [Link]

-

Browne, C. A., Bennett, H. P., & Solomon, S. (1982). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Analytical Biochemistry. Retrieved from [Link]

-

GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

-

UCT. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

ResearchGate. (2015). How do I prevent protein self aggregation during purification and purify seed globulin? ResearchGate. Retrieved from [Link]

-

ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

-

Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

-

Molecules. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. MDPI. Retrieved from [Link]

-

Pedersen, S. W., et al. (2012). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Medicinal Chemistry Research. Retrieved from [Link]

-

Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC. Retrieved from [Link]

-

ResearchGate. (2019). What's the difference between C4&C18 columns? ResearchGate. Retrieved from [Link]

-

Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik. Retrieved from [Link]

-

Wang, W., et al. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Keys for enabling optimum peptide Characterizations. Retrieved from [Link]

-

Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry. Retrieved from [Link]

-

Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Retrieved from [Link]

-

RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]

-

CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

ResearchGate. (n.d.). Peptide retention in RP ion pair HPLC. ResearchGate. Retrieved from [Link]

-

ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 4. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 6. bachem.com [bachem.com]

- 7. researchgate.net [researchgate.net]

- 8. waters.com [waters.com]

- 9. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biotage.com [biotage.com]

- 11. biotage.com [biotage.com]

Technical Support Center: Detection of Side Products in cis-2-Aminocyclohexanecarboxylic Acid Peptide Synthesis

Welcome to the technical support center for peptide synthesis utilizing cis-2-aminocyclohexanecarboxylic acid (cis-ACHC). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by the incorporation of this constrained β-amino acid into peptide sequences. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and mitigate common side products, ensuring the integrity and purity of your synthetic peptides.

Introduction: The Unique Challenges of Incorporating cis-ACHC

The synthesis of peptides containing cis-2-aminocyclohexanecarboxylic acid offers exciting possibilities for creating novel therapeutics with constrained and predictable conformations. However, the rigid cyclic structure of cis-ACHC can also introduce specific challenges during solid-phase peptide synthesis (SPPS), leading to the formation of unique side products. This guide will equip you with the knowledge to anticipate, detect, and troubleshoot these issues, ultimately leading to more successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side products when using cis-2-aminocyclohexanecarboxylic acid in peptide synthesis?

A1: Based on the structure of cis-ACHC and general principles of peptide chemistry, the most anticipated side products include:

-

Diketopiperazine (DKP) formation: This is a common side reaction in peptide synthesis, especially with N-terminal dipeptides. The constrained nature of cis-ACHC could influence the rate of this intramolecular cyclization.

-

Intramolecular lactam formation: The cis-relationship between the amino and carboxyl groups on the cyclohexane ring could potentially facilitate intramolecular cyclization to form a bicyclic lactam, particularly under conditions that activate the carboxylic acid.

-

Deletion sequences: Incomplete coupling of the sterically hindered cis-ACHC can lead to the formation of peptides lacking this residue.

-

Epimerization: While less common for β-amino acids compared to α-amino acids, the potential for epimerization at the Cα or Cβ positions under basic conditions should be considered, which could lead to diastereomeric impurities.

Q2: Why is cis-ACHC prone to these particular side reactions?

A2: The cis-configuration of the amino and carboxyl groups in cis-ACHC places them in close proximity on the same face of the cyclohexane ring. This pre-organized geometry can favor intramolecular reactions like lactam formation. Additionally, the bulky cyclic structure can present steric hindrance during coupling reactions, potentially leading to incomplete reactions and the formation of deletion sequences.

Q3: What are the primary analytical techniques for detecting these side products?

A3: A combination of chromatographic and spectrometric methods is essential for the comprehensive analysis of peptides containing cis-ACHC.[1][2] The most powerful techniques are:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for separating the desired peptide from impurities based on hydrophobicity.[3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, allowing for the identification of potential side products.[2][4]

-

Tandem Mass Spectrometry (MS/MS): Used to sequence the peptide and pinpoint the location of modifications or deletions.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which can be invaluable for unequivocally identifying novel side products like lactams or confirming stereochemistry.[1][5]

Troubleshooting Guides

Problem 1: An unexpected peak with a mass corresponding to the loss of the N-terminal dipeptide is observed in the LC-MS analysis.

Q: What is the likely identity of this impurity and how can I confirm it?

A: This observation is highly indicative of diketopiperazine (DKP) formation .[6] This occurs when the N-terminal amine of the dipeptide attacks the amide bond, cleaving the dipeptide from the resin as a cyclic DKP.

Confirmation Workflow:

-

Isolate the Impurity: Collect the fraction corresponding to the unexpected peak from the RP-HPLC separation.

-

High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the isolated impurity to confirm its elemental composition, which should match that of the expected DKP.

-

NMR Spectroscopy: If sufficient material is isolated, 1D and 2D NMR experiments can definitively confirm the cyclic dipeptide structure.

Q: What are the causative factors for DKP formation in this context?

A: DKP formation is often initiated during the Fmoc-deprotection step of the third amino acid in the sequence.[6] The use of a base (like piperidine) creates a free N-terminal amine on the dipeptide, which can then readily cyclize. The rate of DKP formation can be influenced by the sequence, with certain amino acids in the first two positions being more prone to this side reaction.

Q: How can I prevent or minimize DKP formation?

A: Several strategies can be employed:

-

Use of 2-Chlorotrityl Chloride (CTC) Resin: For the first amino acid, CTC resin is recommended as it is highly sterically hindered, which can reduce the propensity for DKP formation.

-

Introduction of a Dipeptide: Instead of coupling single amino acids for the first two residues, using a pre-formed dipeptide with a protected N-terminus can bypass the vulnerable dipeptide stage on the resin.

-

Modification of the N-terminal Protecting Group: For the second amino acid, using a more sterically hindering protecting group on the nitrogen, such as a trityl group, can disfavor the cyclization reaction.

Problem 2: My LC-MS shows a peak with a mass loss of 18 Da (H₂O) from my target peptide, and the impurity is more polar (elutes earlier) in RP-HPLC.

Q: What is the probable cause of this modification?

A: A mass loss of 18 Da is characteristic of a dehydration reaction, which in the context of cis-ACHC, strongly suggests intramolecular lactam formation . The cis-orientation of the amino and carboxyl groups makes them susceptible to cyclization, especially if the carboxyl group is activated and a free amine is present.

Workflow for Identification and Mitigation:

Caption: Potential side reaction pathways in cis-ACHC peptide synthesis.

References

- Appell, K. C., et al. (2004). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 126(4), 1165-1175.

- Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-1109.

- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.

- Guzman, F., et al. (2022).

-

Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

- Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8211-8219.

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

- Vass, E., et al. (2010). VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. Journal of Peptide Science, 16(11), 613-620.

- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.

-

Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

- Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 10(2), 1-10.

- Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

- Isidro-Llobet, A., et al. (2009). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 15(45), 12211-12220.

- Steinauer, R., & Goolcharran, C. (1995). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Journal of the American Chemical Society, 117(45), 11353-11354.

-

Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

-

Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]

- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.

-

Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

-

Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]

-

ResearchGate. (2025). Diketopiperazines: Biological Activity and Synthesis. Retrieved from [Link]

-

ChemRxiv. (2023). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. Retrieved from [Link]

-

ETH Zurich Research Collection. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]

-

Frontiers in Chemistry. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

-

Scribd. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2016). Is my peptide forming diketopiperazine in solution? Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. agilent.com [agilent.com]

- 3. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]

- 4. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bif.wisc.edu [bif.wisc.edu]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Strategies for Improving the Solubility of cis-2-Aminocyclohexanecarboxylic Acid Containing Peptides

Prepared by: Gemini, Senior Application Scientist